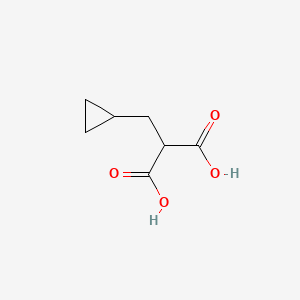
2-(Cyclopropylmethyl)propanedioic acid
説明
2-(Cyclopropylmethyl)propanedioic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Cyclopropylmethyl)propanedioic acid, also known by its CAS number 165319-63-1, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group attached to a propanedioic acid backbone. This unique structure contributes to its biological activity and interaction with various biological targets.
Target Interactions
Research indicates that compounds similar to this compound can interact with various enzymes and receptors, influencing multiple biochemical pathways. The specific targets for this compound are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate the activity of receptors related to inflammatory responses or metabolic regulation.
Mode of Action
The mode of action for this compound may involve:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it has suitable properties for drug development. Its molecular weight (approximately 143.16 g/mol) indicates good absorption and distribution characteristics.
Metabolic Pathways
Studies indicate that this compound may influence metabolic pathways related to carbohydrate and fatty acid metabolism, potentially impacting energy homeostasis in cells.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound through various experimental models:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against several bacterial strains, indicating potential use in treating infections.
- Anticancer Potential : Preliminary research suggests that it may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its anticancer mechanisms.
- Inflammation Models : In animal models of inflammation, treatment with this compound has resulted in reduced swelling and pain, supporting its anti-inflammatory potential.
Data Table: Summary of Biological Activities
科学的研究の応用
Pharmaceutical Applications
-
Precursor for Drug Synthesis:
- 2-(Cyclopropylmethyl)propanedioic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural attributes allow for modifications that can lead to biologically active derivatives.
- Anti-inflammatory Agents:
- Biological Probes:
Synthetic Methodologies
-
Radical Chemistry:
- The cyclopropylmethyl moiety is known for its ability to undergo ring-opening reactions, which can be exploited in synthetic organic chemistry to create complex molecules through radical intermediates. This property has been utilized in various synthetic pathways, including the formation of new carbon-carbon bonds .
- Enzyme-Catalyzed Reactions:
Material Science Applications
- Additive Manufacturing:
- Biomaterials:
Data Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceuticals | Building block for drug synthesis | Anti-inflammatory drug derivatives |
| Synthetic Chemistry | Radical reactions for complex molecule formation | Carbon-carbon bond formation |
| Material Science | Additive in 3D printing | Custom polymer materials |
| Biomaterials | Development of biodegradable polymers | Drug delivery systems |
Case Studies
-
Synthesis of Anti-inflammatory Agents:
A study demonstrated the synthesis of a series of cyclopropylmethyl derivatives from this compound, leading to compounds with enhanced anti-inflammatory activity compared to traditional NSAIDs . -
Radical Mechanism Studies:
Research involving radical clocks has utilized cyclopropylmethyl radicals derived from this compound to probe reaction mechanisms in organic synthesis, providing insights into reaction kinetics and selectivity .
特性
IUPAC Name |
2-(cyclopropylmethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)5(7(10)11)3-4-1-2-4/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORXNBYHOOVBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















